molecular formula C21H17ClN2O2 B12014297 N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide

N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide

Cat. No.: B12014297
M. Wt: 364.8 g/mol
InChI Key: HKSMUHUMCQCZRH-OEAKJJBVSA-N
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Description

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 2-chlorobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is used in the synthesis of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions and participate in redox reactions. The compound’s activity is often attributed to its ability to inhibit specific enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-chlorobenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17ClN2O2/c22-20-12-5-4-11-19(20)21(25)24-23-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

HKSMUHUMCQCZRH-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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